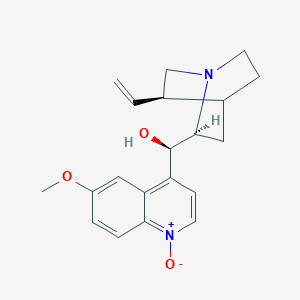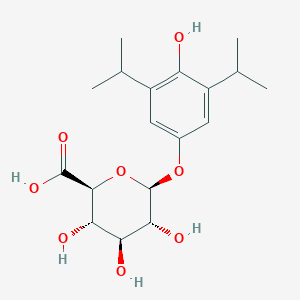
キニーネ 1'-オキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinine 1'-Oxide, also known as Quinine 1'-Oxide, is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinine 1'-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinine 1'-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学的応用
キニーネ 1'-オキシドは、他のキノン誘導体と同様に、薬理学におけるその可能性について研究されてきました。 その用途には、抗真菌、抗菌、抗酸化、抗癌、抗炎症、下剤、抗アレルゲン、および防虫特性などのさまざまなメカニズムによる細胞保護が含まれます {svg_1}。これらの多様な薬理学的活性は、それを新しい治療薬の開発のための興味深い化合物にします。
癌治療
この化合物は、ほとんどの癌で高度に発現しているNAD(P)H:キノンオキシドレダクターゼ 1 (NQO1)との相互作用により、癌治療において重要な役割を果たします {svg_2}。キニーネ 1'-オキシドは、NQO1を標的とするプローブやナノデリバリーシステムの設計に使用でき、正常組織における副作用を軽減することで、選択的な癌治療の経路を提供します。
バイオイメージングプローブ
キニーネ 1'-オキシド誘導体は、バイオイメージングプローブの作製に使用されます。これらのプローブは、正常組織よりも腫瘍でNQO1がより高度に発現していることを利用して、腫瘍診断のためにNQO1を標的とするように設計されています。 キノン系蛍光、近赤外、および2光子蛍光プローブの開発は、有望な研究分野です {svg_3}.
抗菌剤
キニーネ 1'-オキシドを含むキノン誘導体の抗菌活性は、よく文書化されています。 これらの化合物は、さまざまな細菌病原体に対する有効性により、臨床および製薬用途で関心を集めています {svg_4}。これは、新しい抗菌薬を開発するために重要です。
染色用途
キニーネ 1'-オキシド誘導体を含む天然キノン染料は、合成染料に対する持続可能な代替品を提供します。 それらは、他の天然染料と比較して、より優れた染色性、安定性、輝度、堅牢性があるため、染色目的で繊維産業で使用されます {svg_5}。環境安全性と抽出の容易さにより、環境に優しい染色プロセスのための魅力的な選択肢となっています。
エネルギー貯蔵デバイス
キニーネ 1'-オキシドとその誘導体は、特にスーパーキャパシタなどのエネルギー貯蔵デバイスへの応用について調査されています。キニーネ 1'-オキシドを含むリグニンから誘導されたレドックス活性キノン部分は、これらのデバイスの擬似容量に貢献します。 この研究は、リグニンをエネルギー貯蔵における高付加価値アプリケーションのための原料として利用することを目的としています {svg_6}.
作用機序
Target of Action
Quinine 1’-Oxide, like other quinone compounds, is believed to target the enzyme NAD(P)H dehydrogenase quinone 1 (NQO1) . NQO1 is a protective antioxidant agent and a versatile cytoprotective agent that regulates the oxidative stresses of chromatin binding proteins for DNA damage in cancer cells .
Mode of Action
Quinine 1’-Oxide, as a quinone derivative, is thought to cause cell death by the reduction of two electrons by NQO1 . This interaction with its target leads to changes in the cellular environment, particularly in the context of cancer cells .
Biochemical Pathways
It is known that quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that Quinine 1’-Oxide may interact with various biochemical pathways involving these groups.
Pharmacokinetics
Quinine, a related compound, is known to have an oral bioavailability of 76–88% in healthy adults . Quinine exposure is higher in patients with malaria than in healthy adults, possibly because malaria may cause impaired hepatic function, which results in decreased quinine total body clearance and volume of distribution .
Result of Action
It is known that quinone compounds, in general, have antioxidant activity and can improve general health conditions . In the context of cancer, quinone derivative compounds like Quinine 1’-Oxide are known to cause cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Quinine 1’-Oxide. For instance, quinones are known to have toxicological effects through their presence as photoproducts from air pollutants . This suggests that environmental factors such as air quality could potentially influence the action of Quinine 1’-Oxide.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Quinine 1'-Oxide can be achieved through the oxidation of Quinine using a suitable oxidizing agent.", "Starting Materials": [ "Quinine", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite, potassium permanganate)" ], "Reaction": [ "Dissolve Quinine in a suitable solvent (e.g. methanol, ethanol)", "Add the oxidizing agent slowly to the Quinine solution while stirring", "Maintain the reaction mixture at a suitable temperature (e.g. 0-5°C) for a suitable time (e.g. 1-2 hours)", "Quench the reaction by adding a suitable reducing agent (e.g. sodium bisulfite)", "Extract the product using a suitable solvent (e.g. dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain Quinine 1'-Oxide as a white solid" ] } | |
CAS番号 |
54821-44-2 |
分子式 |
C20H24N2O3 |
分子量 |
340.4 g/mol |
IUPAC名 |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14-,19-,20+/m0/s1 |
InChIキー |
GBBIANHNFAPFOH-WZBLMQSHSA-N |
異性体SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |
SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |
正規SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |
同義語 |
(8α,9R)-6’-Methoxycinchonan-9-ol 1’-Oxide; Quinine 1’-N-Oxide; Quinine N’-Oxide; Quinine ar-N-Oxide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)



![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)



![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)



